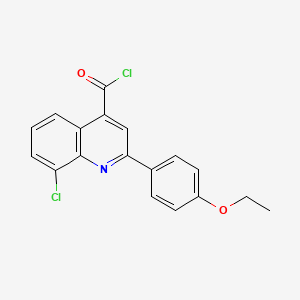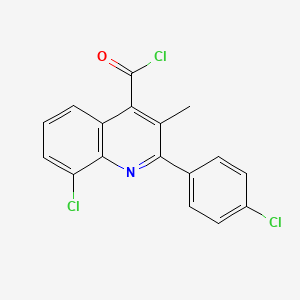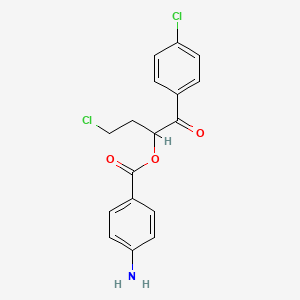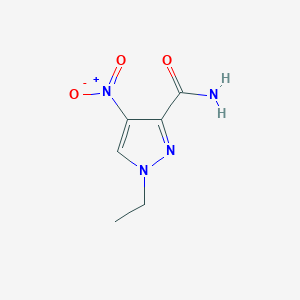
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO2 and a molecular weight of 346.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline core with a chlorine atom at the 8th position, a carbonyl chloride group at the 4th position, and a 4-ethoxyphenyl group at the 2nd position .Applications De Recherche Scientifique
Crystal Structure and Bonding
- Shahani et al. (2010) studied a related compound, highlighting the orientation of phenyl substituents and ethoxyphenyl rings in such molecules. This research can inform understanding of molecular interactions and crystal structure in similar quinoline derivatives (Shahani, Fun, Sarveswari, Vijayakumar, & Ragavan, 2010).
Reaction with Aromatic Amines
- Kutkevichus and Shablinskas (1971) investigated the reaction of related quinoline compounds with aromatic amines, revealing insights into the chemical transformations and product formation under varying conditions (Kutkevichus & Shablinskas, 1971).
Optical Properties in Thin Films
- Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of 4H-pyrano quinoline derivatives in thin films. Their work contributes to understanding the potential applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Structural Studies
- Peng-cheng (2011) conducted synthesis and structural studies on similar quinoline derivatives. This research is key for understanding the molecular arrangement and potential applications in material science or pharmaceuticals (Peng-cheng, 2011).
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets . It’s important to note that the specific targets can vary depending on the exact structure and functional groups present in the quinoline derivative.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms . The presence of the chloro, ethoxyphenyl, and carbonyl chloride groups could influence the compound’s interaction with its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways . The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it influences.
Action Environment
The action, efficacy, and stability of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and temperature . .
Propriétés
IUPAC Name |
8-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKXXKMEWNAXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















